

Creating Fluorescent Probes and Crosslinked Conjugates with TCO-PEG4-TCO

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Compound of Interest		
Compound Name:	TCO-PEG4-TCO	
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the homobifunctional crosslinker, **TCO-PEG4-TCO**, in the creation of fluorescent probes and crosslinked biomolecular conjugates. **TCO-PEG4-TCO** is a versatile reagent that leverages the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz).[1][2][3] This "click chemistry" reaction is characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, as it proceeds rapidly under physiological conditions without the need for cytotoxic catalysts.[1][2][4][5]

The **TCO-PEG4-TCO** linker possesses two TCO moieties separated by a hydrophilic tetraethylene glycol (PEG4) spacer.[6][7] The PEG4 spacer enhances water solubility and minimizes steric hindrance, making this linker ideal for applications in aqueous environments. [4][6][8] The primary application of **TCO-PEG4-TCO** is to crosslink two molecules that have been functionalized with tetrazine groups. This allows for the creation of well-defined, covalently linked molecular assemblies.

Core Concepts and Applications

The fundamental principle behind the use of **TCO-PEG4-TCO** is the highly efficient and specific reaction between the TCO groups on the linker and tetrazine-modified molecules. This reaction forms a stable dihydropyridazine linkage.[4][9][10]



Key Applications Include:

- Creating Homodimeric Probes: Linking two identical tetrazine-labeled fluorescent molecules to generate probes with enhanced signal intensity or specific photophysical properties.
- Assembling Heterodimeric Probes: Crosslinking two different tetrazine-functionalized molecules, such as a targeting moiety (e.g., an antibody or small molecule) and a reporter molecule (e.g., a fluorophore or enzyme).
- Studying Molecular Proximity and Interactions: Using TCO-PEG4-TCO to crosslink interacting biomolecules that have been independently labeled with tetrazines.
- Development of Antibody-Drug Conjugates (ADCs) and PROTACs: While less common than heterobifunctional linkers, TCO-PEG4-TCO can be used to create more complex ADC or PROTAC architectures.[1][6][11]

Quantitative Data and Reagent Properties

The selection of appropriate reagents and reaction conditions is critical for successful bioconjugation. The following tables summarize key quantitative data for the TCO-tetrazine ligation and the properties of a typical **TCO-PEG4-TCO** linker.

Table 1: TCO-Tetrazine Reaction Kinetics



Property	Value	Notes
Reaction Type	Inverse-electron-demand Diels-Alder	Bioorthogonal "click chemistry" reaction.[1][12]
Second-Order Rate Constant (k ₂)	Up to 10 ⁶ M ⁻¹ s ⁻¹	Among the fastest bioorthogonal reactions.[1][2] The specific rate is influenced by the substituents on both the TCO and tetrazine.
Reaction Conditions	Physiological (aqueous buffer, pH 7.4)	Biocompatible and occurs efficiently under mild conditions.[9][10]
Catalyst Requirement	None	Catalyst-free reaction, avoiding cellular toxicity from metal catalysts.[1][2]

Table 2: Physicochemical Properties of TCO-PEG4-TCO

Property	Value
Molecular Formula	C ₂₈ H ₄₄ O ₅
Molecular Weight	476.65 g/mol
Solubility	Soluble in DMSO, DMF, DCM; low in water
Storage Conditions	-20°C, protected from light, desiccate

Experimental Protocols

The following protocols provide a general framework for using **TCO-PEG4-TCO** to crosslink tetrazine-modified molecules. Optimization of molar ratios, concentrations, and incubation times may be necessary for specific applications.

Protocol 1: General Procedure for Crosslinking Two Tetrazine-Modified Molecules



This protocol describes the fundamental steps for creating a crosslinked conjugate using **TCO-PEG4-TCO**.

Materials:

- Tetrazine-modified molecule A (e.g., Tetrazine-labeled antibody)
- Tetrazine-modified molecule B (e.g., Tetrazine-labeled fluorescent dye)
- TCO-PEG4-TCO
- Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
- Anhydrous DMSO
- Size-Exclusion Chromatography (SEC) column (e.g., PD-10) for purification

Procedure:

- Prepare Stock Solutions:
 - Prepare a 1-10 mM stock solution of TCO-PEG4-TCO in anhydrous DMSO. Store at
 -20°C, protected from light.
 - Prepare stock solutions of your tetrazine-modified molecules in a compatible buffer.
- Reaction Setup:
 - In a microcentrifuge tube, combine equimolar amounts of tetrazine-modified molecule A and tetrazine-modified molecule B in the reaction buffer.
 - Add the TCO-PEG4-TCO stock solution to the mixture. A 0.5-fold molar equivalent of TCO-PEG4-TCO to the total tetrazine concentration is recommended as a starting point to favor the formation of A-linker-B conjugates.
- Incubation:



Incubate the reaction mixture for 30-60 minutes at room temperature or 2-4 hours at 4°C,
 protected from light.

Purification:

 Remove excess, unreacted TCO-PEG4-TCO and any unreacted starting molecules by size-exclusion chromatography. The crosslinked product will typically be the highest molecular weight species and will elute first.

Characterization:

- Analyze the purified product using SDS-PAGE to confirm the increase in molecular weight corresponding to the crosslinked conjugate.
- Further characterization by mass spectrometry can confirm the precise mass of the final product.

Protocol 2: Live-Cell Labeling with a Pre-formed Fluorescent Probe

This protocol details the application of a pre-formed fluorescent probe, created using **TCO-PEG4-TCO**, for labeling tetrazine-modified targets in living cells.

Materials:

- Cells expressing a tetrazine-tagged biomolecule of interest
- Pre-formed fluorescent probe (from Protocol 1)
- Complete cell culture medium
- Live-cell imaging solution (e.g., phenol red-free medium)
- Fluorescence microscope

Procedure:

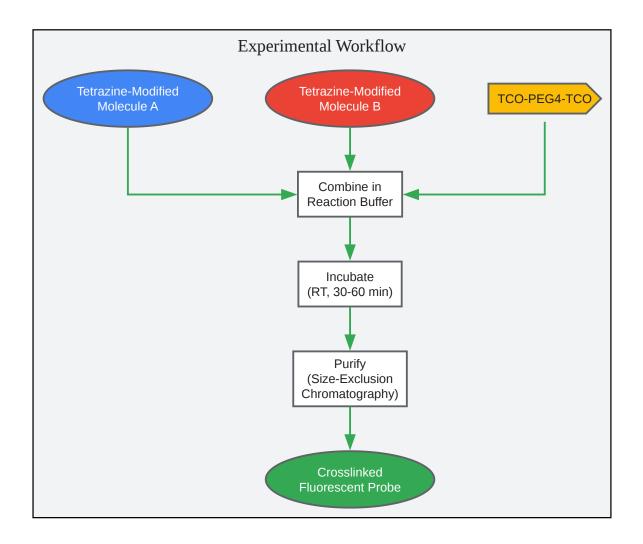
Cell Preparation:



- Culture cells to the desired confluency in a suitable imaging dish or plate.
- Probe Preparation:
 - \circ Dilute the purified, pre-formed fluorescent probe in pre-warmed complete cell culture medium to a final concentration of 100 nM to 1 μ M. The optimal concentration should be determined empirically.[11]
- Live-Cell Labeling:
 - Remove the existing medium from the cells and add the labeling medium containing the fluorescent probe.
 - Incubate for 15-30 minutes at 37°C, protected from light.[6]
- Washing:
 - Remove the labeling medium and wash the cells three times with pre-warmed live-cell imaging solution to remove any unbound probe.
- · Imaging:
 - Image the cells using a fluorescence microscope with the appropriate filter set for the fluorophore used in the probe.

Diagrams

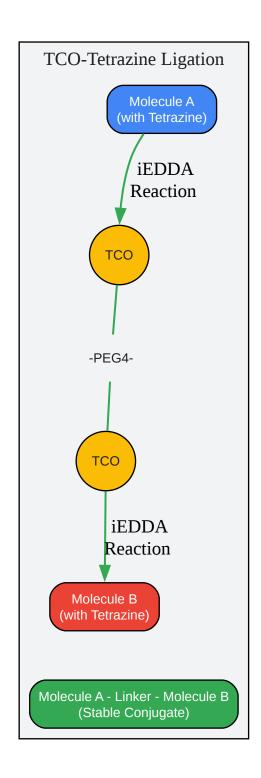




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Caption: Workflow for creating a crosslinked fluorescent probe.





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Caption: TCO-PEG4-TCO crosslinking mechanism.



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